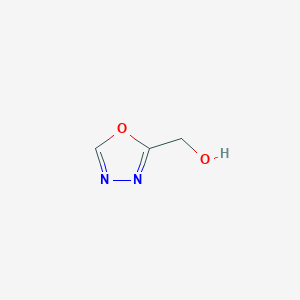

(1,3,4-Oxadiazol-2-yl)methanol

Description

BenchChem offers high-quality (1,3,4-Oxadiazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3,4-Oxadiazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVNVDTWWMOZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934983-06-8 | |

| Record name | 1,3,4-oxadiazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Therapeutic Trajectory of 1,3,4-Oxadiazole Methanol Derivatives: A Technical Guide for Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned the 1,3,4-oxadiazole nucleus as a cornerstone in modern medicinal chemistry. This five-membered heterocyclic scaffold, characterized by its unique arrangement of one oxygen and two nitrogen atoms, imparts a favorable combination of metabolic stability, lipophilicity, and hydrogen bonding capability to molecules. When functionalized with a methanol group, these derivatives unlock a vast and promising landscape of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological potential, and mechanistic underpinnings of 1,3,4-oxadiazole methanol derivatives, tailored for researchers, scientists, and professionals in drug development.

The Architectural Blueprint: Synthesis of 1,3,4-Oxadiazole Methanol Derivatives

The synthetic versatility of the 1,3,4-oxadiazole ring system allows for the creation of a diverse library of derivatives. A common and effective strategy for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acid hydrazides.[1][2][3] This is often achieved through condensation with various reagents.

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for 1,3,4-oxadiazole methanol derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol details a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole precursors, which can then be modified to introduce the methanol moiety.

Step 1: Synthesis of Acid Hydrazide

-

In a round-bottom flask, dissolve the starting carboxylic acid or ester (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

The resulting solid acid hydrazide is typically purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Schiff Base Intermediate

-

Dissolve the synthesized acid hydrazide (1 equivalent) in a solvent such as ethanol or glacial acetic acid.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of an acid, such as a few drops of concentrated sulfuric acid, to facilitate the reaction.

-

Reflux the mixture for 2-4 hours, again monitoring by TLC.

-

After cooling, the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring

-

Suspend the Schiff base intermediate (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.

-

Add a cyclizing agent. A common and effective agent is chloramine-T (1.1 equivalents).[4] Other reagents like iodine in the presence of a base, or phosphorus oxychloride can also be used.[1][5]

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid, the 2,5-disubstituted-1,3,4-oxadiazole, is filtered, washed with water, and purified by recrystallization.

Step 4: Introduction of the Methanol Moiety The introduction of the methanol group can be achieved through various standard organic chemistry transformations, depending on the functional groups present on the aromatic rings. For instance, if a substituent is an ester or a carboxylic acid, it can be reduced to a primary alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

A Spectrum of Biological Promise: Key Therapeutic Areas

1,3,4-Oxadiazole methanol derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several key therapeutic areas.[2][6]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. 1,3,4-Oxadiazole derivatives have shown significant potential in this arena.[7]

Mechanism of Action: The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.[7] Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like DNA gyrase.[8]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening [9][10]

This method provides a straightforward preliminary assessment of the antibacterial activity of the synthesized compounds.

-

Preparation of Media and Inoculum:

-

Prepare and sterilize Mueller-Hinton agar.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer, create wells (typically 6 mm in diameter) in the agar.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

-

Include a positive control (a standard antibiotic like ciprofloxacin) and a negative control (the solvent used to dissolve the compounds).

-

-

Incubation and Measurement:

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring.

| Substituent at C2 | Substituent at C5 | Observed Antimicrobial Activity |

| Pyridyl | Aryl with electron-withdrawing groups | Enhanced activity against Gram-positive bacteria[11] |

| Naphthyl | Pyridyl | Significant activity against MRSA[11] |

| Substituted Phenyl | Thioether linkage | Broad-spectrum antibacterial and antifungal activity |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer agents is a critical area of research. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[11][12]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. They have been shown to target a range of cellular processes and signaling pathways crucial for cancer cell survival and proliferation. Some of the key mechanisms include:

-

Enzyme Inhibition: Inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[11]

-

Telomerase Inhibition: Targeting telomerase, an enzyme that is highly active in cancer cells and contributes to their immortality.[11]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[12]

Caption: Key mechanisms of anticancer activity of 1,3,4-oxadiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [4][12][13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., HeLa, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Shake the plate gently for a few minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. 1,3,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory properties with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[16][17] By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][18][19]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization and Grouping:

-

Use adult Wistar or Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.

-

Divide the animals into groups (typically 6 animals per group): a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the synthesized compounds.

-

-

Drug Administration:

-

Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

The control group receives the vehicle (the solvent used to dissolve the compounds).

-

-

Induction of Inflammation:

-

Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Anticonvulsant Activity: A Glimmer of Hope for Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.[20][21][22]

Mechanism of Action: The anticonvulsant effects of these compounds are often associated with their interaction with neurotransmitter systems in the brain. Some derivatives have been shown to modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[21] Molecular docking studies have indicated potential binding to the GABA-A receptor.[21][23]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test in Mice [20][22][23][24]

The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.

-

Animal Preparation and Grouping:

-

Drug Administration:

-

Administer the test compounds and the standard drug, typically orally or intraperitoneally, at a predetermined time before the electroshock.

-

The control group receives the vehicle.

-

-

Induction of Seizure:

-

Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes using a convulsiometer.

-

-

Observation and Endpoint:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The abolition of this phase is considered the endpoint, indicating anticonvulsant activity.

-

-

Data Analysis:

-

Calculate the percentage of protection in each group compared to the control group.

-

The Druggability Profile: ADMET Considerations

For any promising compound to advance to clinical trials, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools and in vitro assays are increasingly used in the early stages of drug discovery to predict the ADMET profile of new chemical entities.[25][26][27]

Key ADMET Parameters for 1,3,4-Oxadiazole Derivatives:

-

Absorption: Many 1,3,4-oxadiazole derivatives exhibit good predicted oral bioavailability, adhering to Lipinski's rule of five.[27]

-

Distribution: The ability to cross the blood-brain barrier is a crucial consideration for compounds targeting the central nervous system, such as anticonvulsants.

-

Metabolism: The 1,3,4-oxadiazole ring is generally metabolically stable, which can contribute to a longer half-life in the body.

-

Excretion: Understanding the routes of elimination is essential for determining appropriate dosing regimens.

-

Toxicity: Early assessment of potential toxicity, including hepatotoxicity and cardiotoxicity, is critical to de-risk drug development programs.

Future Perspectives and Conclusion

The 1,3,4-oxadiazole methanol derivative scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their broad spectrum of biological activities offers opportunities in numerous disease areas.

Future research in this field should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the chemical structure to enhance potency, selectivity, and ADMET properties.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into more complex animal models of disease to evaluate their therapeutic efficacy and safety profiles.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. jchemrev.com [jchemrev.com]

- 4. atcc.org [atcc.org]

- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. tandfonline.com [tandfonline.com]

- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijmspr.in [ijmspr.in]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. thieme-connect.de [thieme-connect.de]

- 24. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. (PDF) Theoretical Drug Design, Molecular Docking And ADME Study Of New 1,3,4-Oxadiazole Derivatives: Promising Anticancer Agents Against Both Breast And Lung Cancers [academia.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester groups have cemented its status as a "privileged scaffold."[1][2][3] This technical guide provides a comprehensive overview of the 1,3,4-oxadiazole core for drug design, delving into its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. By synthesizing field-proven insights with technical accuracy, this document serves as a vital resource for professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design. The presence of pyridine-type nitrogen atoms allows for effective binding with various enzymes and receptors through weak interactions, leading to a wide array of biological activities.[5][6][7]

One of the most significant attributes of the 1,3,4-oxadiazole core is its role as a bioisostere for carboxylic acids, carboxamides, and esters.[4][8][9] This bioisosteric replacement can lead to improved metabolic stability, enhanced pharmacokinetic properties, and modulated biological activity.[3][10] The oxadiazole nucleus often increases the lipophilicity of a molecule, which can facilitate its transport across biological membranes to reach its intended target.[10][11]

The therapeutic potential of this scaffold is vast, with derivatives exhibiting a remarkable range of pharmacological effects, including:

-

Anticancer: Targeting various mechanisms such as kinase inhibition, histone deacetylase (HDAC) inhibition, and telomerase inhibition.[6][12][13][14][15]

-

Antimicrobial: Demonstrating activity against a wide spectrum of bacteria and fungi.[11][16]

-

Antiviral: Including activity against HIV, as exemplified by the FDA-approved drug Raltegravir.[3][17][18][19]

-

Anti-inflammatory: Offering potential for new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced side effects.[1][20][21]

-

Other Activities: Including anticonvulsant, antidiabetic, and antihypertensive properties.[4][8]

Synthesis of the 1,3,4-Oxadiazole Core: Key Methodologies

The construction of the 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclodehydration of N,N'-Diacylhydrazines

A prevalent and classical method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This reaction is typically facilitated by a variety of dehydrating agents.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

-

Step 1: Synthesis of N,N'-Diacylhydrazine.

-

Dissolve the starting acid chloride (0.06 mol) in diethyl ether (70 mL).

-

In a separate flask, prepare a solution of hydrazine hydrate (0.06 mol) and sodium carbonate (0.06 mol) in water (40 mL).

-

Cool the hydrazine solution to 0 °C in an ice bath.

-

Add the acid chloride solution dropwise to the hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

The resulting precipitate (N,N'-diacylhydrazine) is collected by filtration, washed with water, and dried.

-

-

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.

-

To the dried N,N'-diacylhydrazine (0.007 mol), add phosphorus oxychloride (POCl₃, 22.4 mL, 0.24 mol) as the dehydrating agent.[16]

-

Heat the mixture to reflux (approximately 55 °C) for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[16]

-

After completion, evaporate the excess POCl₃ under reduced pressure.

-

Dissolve the residue in diethyl ether (40 mL) and carefully pour it into ice-cold water (100 mL).

-

Neutralize the mixture with sodium carbonate.

-

Extract the product with diethyl ether (40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude 2,5-disubstituted 1,3,4-oxadiazole.

-

Purify the product by recrystallization or column chromatography.

-

Oxidative Cyclization of N-Acylhydrazones

Another efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. This method often proceeds under mild conditions and can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

-

Step 1: Synthesis of N-Acylhydrazone.

-

Dissolve the desired aldehyde (1 equivalent) and hydrazide (1 equivalent) in a suitable solvent such as methanol.

-

Stir the reaction mixture at room temperature until the formation of the N-acylhydrazone is complete, as monitored by TLC.

-

-

Step 2: Oxidative Cyclization.

-

To the N-acylhydrazone solution, add a suitable oxidizing agent. Common choices include iodine (I₂), N-bromosuccinimide (NBS), or chloramine-T.[7]

-

The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the acid generated during the reaction.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate for iodine-mediated reactions).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

-

Synthesis of 2-Amino-1,3,4-Oxadiazoles

The 2-amino-1,3,4-oxadiazole scaffold is a particularly important building block in medicinal chemistry. A common route involves the condensation of semicarbazide with aldehydes followed by oxidative cyclization.

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Oxadiazoles

-

Condensation: In a reaction vessel, combine the desired aldehyde (1 equivalent), semicarbazide hydrochloride (1 equivalent), and a base such as sodium acetate in a suitable solvent like ethanol.

-

Reflux the mixture for several hours until the formation of the corresponding semicarbazone is complete (monitored by TLC).

-

Oxidative Cyclization: To the reaction mixture, add an oxidizing agent like iodine (I₂) in the presence of a base (e.g., potassium carbonate).[5][22]

-

Continue to stir the reaction, often with heating, until the cyclization is complete.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-aryl-1,3,4-oxadiazole.[5][22]

The 1,3,4-Oxadiazole Core in Action: Mechanisms and Case Studies

The versatility of the 1,3,4-oxadiazole scaffold is evident in the diverse mechanisms of action of drugs that incorporate this core.

Case Study: Raltegravir - An HIV Integrase Inhibitor

Raltegravir is an antiretroviral drug used in the treatment of HIV infection.[2][19][23] It functions as an integrase strand transfer inhibitor (INSTI).[2] The HIV integrase enzyme is crucial for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[2][14] Raltegravir binds to the active site of the integrase enzyme, chelating the essential metal ions and preventing the strand transfer step, thereby halting the HIV replication cycle.[2][24]

Caption: Raltegravir inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host genome.

Case Study: Zibotentan - An Endothelin-A Receptor Antagonist

Zibotentan is an investigational anticancer agent that functions as a selective endothelin-A (ETA) receptor antagonist.[3][23][25] Endothelin-1 (ET-1) is a potent vasoconstrictor that, through binding to the ETA receptor on various cell types including cancer cells, can promote cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[17][25] By blocking the ETA receptor, Zibotentan inhibits these pro-oncogenic signaling pathways.[3]

Caption: Zibotentan antagonizes the ETA receptor, blocking pro-cancerous signaling pathways mediated by endothelin-1.

Structure-Activity Relationship (SAR) of 1,3,4-Oxadiazole Derivatives

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents at the 2- and 5-positions of the ring. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.

Anticancer Activity

The anticancer activity of 1,3,4-oxadiazoles has been extensively studied, with SAR analysis revealing key structural features for various targets.

-

Kinase Inhibitors: Many 1,3,4-oxadiazole derivatives have been developed as kinase inhibitors. For instance, in a series of epidermal growth factor receptor (EGFR) inhibitors, the presence of a naproxen moiety was found to be beneficial for activity.[19]

-

Telomerase Inhibitors: For telomerase inhibitors, substitutions on a pendant phenyl ring have a significant impact on activity. Compounds with electron-withdrawing groups like fluoro and chloro at the 2- and 4-positions of the phenyl ring showed potent telomerase inhibition with IC50 values in the sub-micromolar range.[13]

-

HDAC Inhibitors: In the development of histone deacetylase (HDAC) inhibitors, linking the 1,3,4-oxadiazole core to amino acids like glycine or alanine has yielded compounds with high selectivity for specific HDAC isoforms.[12][14][15]

| Compound ID | Target | R1-Substituent | R2-Substituent | IC50 (µM) | Reference |

| A | EGFR Kinase | Naproxen-based moiety | Substituted phenyl | 0.41 | [19] |

| B | Telomerase | Quinolin-2-yl | 3-(((2-Fluorophenyl)amino)methyl)-2-thioxo | 0.8 | [13] |

| C | Telomerase | Quinolin-2-yl | 3-(((4-Chlorophenyl)amino)methyl)-2-thioxo | 0.9 | [13] |

| D | Thymidylate Synthase | 2-Nitrophenyl | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio) | 0.7 (MCF-7) | [21] |

| E | Thymidine Phosphorylase | 3-Pyridyl | 3-Pyridyl | Potent | [13] |

Anti-inflammatory Activity

For anti-inflammatory 1,3,4-oxadiazole derivatives, the nature of the substituents at the 2- and 5-positions significantly influences their cyclooxygenase (COX) inhibitory activity and in vivo efficacy.

-

Substitution with chloro and nitro groups on phenyl rings at the 2- and 5-positions has been shown to enhance anti-inflammatory activity.[1]

-

In another series, a 4-methoxyphenylamino group at the 2-position of the oxadiazole ring resulted in the most potent compound, with 66.66% inhibition in a rat paw edema model.[20]

| Compound Series | Key Substituents | Biological Activity | Reference |

| F | 2,5-bis(chlorophenyl/nitrophenyl) | Good anti-inflammatory response | [1] |

| G | 2-(substituted-phenylamino)-5-(4-hydroxyphenyl)methyl | 4-methoxy substitution showed highest activity (66.66% inhibition) | [20] |

Antiviral Activity

The antiviral activity of 1,3,4-oxadiazoles is exemplified by Raltegravir. The structural features crucial for its activity include the pyrimidinone core and the 1,3,4-oxadiazole ring, which are involved in key interactions with the HIV integrase active site. The oxadiazole ring acts as a bioisosteric replacement for an amide or ester group, contributing to the molecule's overall physicochemical and pharmacokinetic properties.[3]

Key Experimental Workflows for Biological Evaluation

The characterization of novel 1,3,4-oxadiazole derivatives requires robust and reproducible biological assays.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[8][9][16][24][26]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[24]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[24]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][24]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[8][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A typical workflow for determining anticancer activity using the MTT assay.

Antibacterial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standard procedure for determining the susceptibility of bacteria to various antimicrobial agents.[4][12][25][27][28]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

-

Prepare Inoculum: From a pure bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[28]

-

Apply Antibiotic Disks: Aseptically place paper disks impregnated with known concentrations of the test compounds onto the agar surface.[12][28] Ensure the disks are evenly spaced.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[4]

-

Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones around each disk where bacterial growth has been inhibited.

-

Interpret Results: Compare the zone diameters to established standards to determine if the bacteria are susceptible, intermediate, or resistant to the test compounds.

Pharmacokinetic Profile of 1,3,4-Oxadiazole-Based Drugs

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its clinical success. The 1,3,4-oxadiazole ring can significantly influence a molecule's ADME profile.

-

Metabolic Stability: The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation, which can lead to improved in vivo stability and a longer half-life compared to its ester or amide bioisosteres.[3]

-

Lipophilicity and Solubility: The introduction of a 1,3,4-oxadiazole moiety can modulate a compound's lipophilicity, which in turn affects its absorption and distribution.[10][11] Careful selection of substituents on the oxadiazole ring is necessary to achieve an optimal balance between lipophilicity and aqueous solubility.

-

Drug-Drug Interactions: As with any drug, the potential for drug-drug interactions must be evaluated. For example, Raltegravir is primarily metabolized through glucuronidation by UGT1A1, and co-administration with strong inducers or inhibitors of this enzyme can affect its plasma concentrations.[29]

Conclusion and Future Perspectives

The 1,3,4-oxadiazole core has proven to be an exceptionally valuable scaffold in the field of drug discovery.[11] Its favorable physicochemical properties, metabolic stability, and diverse pharmacological activities have led to the development of numerous successful drug candidates and at least one marketed drug. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships for various biological targets, will undoubtedly lead to the discovery of new and improved 1,3,4-oxadiazole-based therapeutics. The integration of computational tools, such as AI and machine learning, in the design and optimization of these compounds will further accelerate the development of next-generation drugs for a wide range of diseases.[11]

References

-

American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

- Chawla, G., Naaz, B., & Siddiqui, A. A. (2018). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Mini reviews in medicinal chemistry, 18(3), 216–233.

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

- IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10), a84-a95.

-

Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

- Salama, M. A. (2020).

-

T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

University of Babylon. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. Retrieved from [Link]

- Wang, Y., Zhang, H., He, P., & Zhou, Z. (2018). Effectiveness and tolerability of targeted drugs for the treatment of metastatic castration-resistant prostate cancer: a network meta-analysis of randomized controlled trials. Journal of cancer research and clinical oncology, 144(9), 1751–1768.

- Abd el-Samii, Z. K. (1992). Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of chemical technology and biotechnology, 53(2), 143–146.

- Asati, V., Sharma, S., & Srivastava, S. D. (2014). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. Research and Reviews: Journal of Chemistry, 3(1), 1-7.

- Metifiot, M., Marchand, C., Maddali, K., & Pommier, Y. (2009). Raltegravir: molecular basis of its mechanism of action. Current molecular pharmacology, 2(3), 230–239.

- Polkam, N., Shinde, D., Shaik, S. P., & Kapavarapu, R. K. (2017). Synthesis, in vitro anticancer evaluation and molecular docking studies of novel 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & medicinal chemistry letters, 27(15), 3439–3444.

- Rana, K., Salahuddin, & Sahu, J. K. (2021). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current drug research reviews, 13(2), 90–100.

-

ResearchGate. (n.d.). Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). Retrieved from [Link]

- Song, X., Liu, X., & Zhan, P. (2011). 1,3,4-oxadiazole: a privileged structure in antiviral agents. Current medicinal chemistry, 18(32), 4919–4934.

- Verma, G., Singh, M., Kumar, V., Singh, D., & Singh, S. K. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic chemistry, 77, 106–124.

- Verma, I., & Siddiqui, N. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)

- Verma, I., & Siddiqui, N. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)

- Wera, M., & Szymanowski, K. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3323.

- Wera, M., & Szymanowski, K. (2021). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 26(8), 2155.

- Wera, M., & Szymanowski, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 27(8), 2415.

- Wera, M., Szymanowski, K., & Glomb, T. (2021). Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus. Molecules (Basel, Switzerland), 26(13), 3986.

- Yılmaz, F., Balcı, M., Sönmez, F., & Kandemirli, F. (2021). Synthesis of New Three Component Derivatives of 1,3,4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties.

- Yılmaz, F., Gümüş, M., Öztürk, G., Kandemirli, F., & Sönmez, F. (2021).

-

NATAP. (n.d.). Raltegravir PK, safety, efficacy, tolerability, interactions, special populations, phase III, mechanism of action, resistance, food effect- From Merck Briefing Document. Retrieved from [Link]

- Kolageri, S., S, H., & Parit, M. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38.

- Kurup, S. S., & Jat, R. K. (2023). A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Journal of Drug Delivery and Therapeutics, 13(10), 147-148.

-

Encyclopedia.pub. (2021, September 13). 1,3,4-Oxadiazole. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. d-nb.info [d-nb.info]

- 3. 1,3,4-oxadiazole: a privileged structure in antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 6. ijnrd.org [ijnrd.org]

- 7. jddtonline.info [jddtonline.info]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchhub.com [researchhub.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Novel 1,3,4-Oxadiazole-Derived α-Aminophosphonates/α-Aminophosphonic Acids and Evaluation of Their In Vitro Antiviral Activity against the Avian Coronavirus Infectious Bronchitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 20. rroij.com [rroij.com]

- 21. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. asm.org [asm.org]

- 26. merckmillipore.com [merckmillipore.com]

- 27. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 28. Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 29. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry: Structural Profiling, Synthesis, and Therapeutic Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Privileged Nature of 1,3,4-Oxadiazoles

In the landscape of rational drug design, the 1,3,4-oxadiazole heterocycle has emerged as a profoundly versatile and "privileged" scaffold. Comprising a five-membered aromatic ring with two adjacent pyridine-type nitrogen atoms and one oxygen atom, this motif is fundamentally utilized as a robust bioisostere for carboxylic acids, esters, and amides[1].

From a pharmacokinetic perspective, replacing a metabolically labile amide or ester linkage with a 1,3,4-oxadiazole ring drastically reduces susceptibility to in vivo enzymatic cleavage by esterases and amidases, thereby extending the biological half-life of the pharmacophore[2]. Furthermore, the pyridine-type nitrogen atoms act as potent hydrogen-bond acceptors, enabling highly specific interactions with target enzymes and receptors, while the rigid, flat aromatic nature of the ring ensures the precise spatial orientation of flanking substituents[3]. These structural advantages have led to the successful integration of the 1,3,4-oxadiazole core into FDA-approved therapeutics, such as the antiretroviral agent Raltegravir[2].

Quantitative Pharmacological Profiling

The therapeutic spectrum of 1,3,4-oxadiazole derivatives is exceptionally broad, encompassing oncology, infectious disease, and inflammation[4]. Structural modifications—particularly substitutions at the C2 and C5 positions—dictate target selectivity. Below is a synthesized quantitative profile of recently developed high-potency derivatives.

Table 1: Biological Activity and Efficacy of Notable 1,3,4-Oxadiazole Derivatives

| Compound Class / Modification | Target / Disease Model | Quantitative Efficacy (IC₅₀ / MIC) | Reference |

| Oxadiazole-conjugated pyrimidinones (Compound 10) | COX-2 Enzyme (Inflammation) | IC₅₀ = 0.007 ± 0.11 μM | [5] |

| 1,3,4-Oxadiazole-benzenesulfonamide hybrids (Compound 69a) | DENV2 NS2B/NS3 Protease (Antiviral) | IC₅₀ = 13.9 μM (99.9% inhibition) | [6] |

| Triazole-incorporated thymol-oxadiazoles (Compound 5c) | MCF-7 Breast Cancer Cell Line | IC₅₀ = 1.1 μM | [5] |

| 1,3,4-Oxadiazole-2-thione analogues (Compound 3) | MCF-7 Breast Cancer Cell Line | GI₅₀ = 0.041 μM | [7] |

| Oxadiazole bibenzopyrimidines (Compound 11a/b) | Staphylococcus aureus (Antibacterial) | MIC = 10.8 μM | [5] |

Mechanisms of Action: Molecular Target Engagement

The efficacy of 1,3,4-oxadiazole compounds is deeply rooted in their ability to act as competitive inhibitors at specific enzymatic active sites. For example, in the context of anti-inflammatory drug development, 1,3,4-oxadiazole derivatives exhibit profound selectivity for Cyclooxygenase-2 (COX-2) over COX-1[5].

Causality in Target Binding: The compact, flat geometry of the oxadiazole ring allows the molecule to dock seamlessly into the secondary side pocket of the COX-2 active site. Once inside, the electronegative nitrogen atoms displace bound water molecules and establish stable, direct hydrogen bonds with critical amino acid residues (such as Arg120 and Tyr355), effectively blocking arachidonic acid from entering the catalytic channel[3].

Caption: Mechanism of COX-2 enzyme inhibition by 1,3,4-oxadiazole derivatives.

Rational Synthesis: Self-Validating Protocol

Achieving high-yield, reproducible synthesis of 2,5-disubstituted 1,3,4-oxadiazoles requires strict control over the cyclodehydration step. While newer green-chemistry approaches exist (e.g., microwave-assisted synthesis or HATU/Burgess reagent coupling)[4][7], the most robust, scalable, and cost-effective conventional protocol relies on the direct condensation of an aryl hydrazide with a carboxylic acid/acid chloride in the presence of Phosphorus Oxychloride (POCl₃)[8][9].

Synthetic Workflow Diagram

Caption: Step-by-step synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Step-by-Step Methodology & Causality

Step 1: Preparation of Aryl Hydrazide

-

Procedure: Dissolve an aromatic ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise. Reflux the mixture for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the high-Rf ester spot confirms the completion of aminolysis.

-

Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form the hydrazide. Excess hydrazine drives the equilibrium forward.

Step 2: Cyclodehydration via POCl₃

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the aryl hydrazide (1.0 eq) and the target carboxylic acid (1.0 eq). Add POCl₃ (5–10 mL per gram of reactant) slowly. Reflux the mixture at 100°C for 6–8 hours[8].

-

Causality: POCl₃ serves a dual purpose here: it acts as the solvent and the cyclodehydrating agent. It first activates the carboxylic acid to form an acid chloride in situ, which acylates the hydrazide to form a diacylhydrazine intermediate. POCl₃ then activates the carbonyl oxygen of the intermediate, making it an excellent leaving group and facilitating intramolecular nucleophilic attack by the enolized oxygen, closing the five-membered ring[9].

Step 3: Workup and Neutralization

-

Procedure: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice with vigorous stirring. Slowly add a 20% aqueous Sodium Bicarbonate (NaHCO₃) solution until the pH reaches 7.0–7.5[8].

-

Causality: The ice quench safely hydrolyzes excess, highly reactive POCl₃ into phosphoric and hydrochloric acids. If the solution remains acidic, the basic nitrogen atoms of the newly formed 1,3,4-oxadiazole will protonate, keeping the product water-soluble. Neutralization with NaHCO₃ ensures the product converts to its free-base form, inducing rapid precipitation[8].

Step 4: Purification and Spectroscopic Validation

-

Procedure: Filter the precipitated solid under a vacuum, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from hot methanol or ethanol[8].

-

Validation (Self-Validating Check): Perform FT-IR spectroscopy. The successful formation of the 1,3,4-oxadiazole ring is confirmed by the disappearance of the strong amide carbonyl (C=O) stretching bands (typically 1650–1690 cm⁻¹) and the appearance of a sharp C=N stretching band around 1600–1620 cm⁻¹ and a C-O-C asymmetric stretch around 1070 cm⁻¹.

Conclusion

The 1,3,4-oxadiazole scaffold remains a cornerstone of modern medicinal chemistry. By acting as a metabolically stable bioisostere for amides and providing critical hydrogen-bonding interactions, it enables the optimization of both pharmacodynamics and pharmacokinetics. As synthetic methodologies evolve—particularly with the advent of microwave-assisted green chemistry and transition-metal-catalyzed borylation[7][10]—the rapid generation of highly complex, target-specific 1,3,4-oxadiazole libraries will continue to accelerate the discovery of novel antimicrobial, anticancer, and anti-inflammatory therapeutics.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]

Methodological & Application

Synthesis of (1,3,4-Oxadiazol-2-yl)methanol from hydrazides

Application Note: De Novo Synthesis of (1,3,4-Oxadiazol-2-yl)methanol Derivatives from Aryl Hydrazides

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore, widely deployed in medicinal chemistry as a metabolically stable bioisostere for esters and amides[1]. Incorporating a hydroxymethyl group at the 2-position of the oxadiazole ring not only fine-tunes the lipophilicity (LogP) of the molecule but also provides a versatile synthetic handle for subsequent functionalization (e.g., fluorination, etherification, or cross-coupling). This application note details a highly optimized, four-step synthetic protocol to access (1,3,4-oxadiazol-2-yl)methanol derivatives starting from aryl or alkyl hydrazides.

Strategic Rationale & Mechanistic Causality

A common pitfall in synthesizing hydroxymethyl-substituted oxadiazoles is attempting a direct cyclodehydration of a hydrazide with glycolic acid (hydroxyacetic acid) using harsh dehydrating agents like POCl 3 or SOCl 2 . This direct approach almost universally fails or results in complex mixtures because the free hydroxyl group is highly susceptible to competitive chlorination by the dehydrating agent.

To circumvent this, we employ a self-validating, step-wise sequence[2]:

-

Acylation: The starting hydrazide is reacted with chloroacetyl chloride. This selectively forms the N'-(2-chloroacetyl)hydrazide.

-

Cyclodehydration: Treatment with POCl 3 drives the cyclization to the 2-(chloromethyl)-1,3,4-oxadiazole. The pre-existing chloride acts as a robust protecting group during this harsh dehydration step[3].

-

Acetate Substitution: Direct hydrolysis of the chloromethyl group using aqueous base often leads to oxadiazole ring-opening (due to nucleophilic attack at the C2/C5 positions). Instead, a "soft" substitution using sodium acetate in DMF yields the stable acetoxymethyl intermediate.

-

Mild Hydrolysis: The acetate is smoothly cleaved using mild carbonate base in a biphasic or protic solvent system, preserving the integrity of the fragile oxadiazole core[2].

Synthetic Workflow

Figure 1: Four-step synthetic workflow for (1,3,4-Oxadiazol-2-yl)methanol derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N'-(2-chloroacetyl)hydrazide Objective: Chemoselective acylation of the terminal nitrogen.

-

Suspend the starting aryl hydrazide (10 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere.

-

Add triethylamine (12 mmol) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents di-acylation and controls the exothermic reaction.

-

Dropwise, add chloroacetyl chloride (10.5 mmol). The solution will become cloudy as triethylamine hydrochloride precipitates, acting as a visual cue of reaction progression.

-

Remove the ice bath and stir at room temperature for 16 h.

-

Concentrate the mixture under vacuum, suspend the residue in distilled water (50 mL), and filter the resulting solid. Wash with cold water and dry under a vacuum to afford the intermediate (Typical yield: 80-85%).

Protocol 2: Cyclodehydration to 2-(Chloromethyl)-1,3,4-oxadiazole Objective: Formation of the 1,3,4-oxadiazole ring.

-

Transfer the N'-(2-chloroacetyl)hydrazide (8 mmol) to a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Add phosphorus oxychloride (POCl 3 , 48 mmol, ~6 equivalents). Causality: POCl 3 acts as both the solvent and the dehydrating agent.

-

Heat the reaction mass to 80 °C for 12 h. Monitor via TLC (Hexane:EtOAc 7:3).

-

Carefully quench the reaction by pouring the mixture dropwise over crushed ice (200 g) with vigorous stirring. Caution: Highly exothermic. The product will precipitate as a white/beige solid.

-

Filter, wash with saturated NaHCO 3 until the filtrate is neutral, and dry in air for 12 h[3].

Protocol 3: Acetate Substitution Objective: Safe displacement of the chloride to avoid ring-opening during final hydrolysis.

-

Dissolve the 2-(chloromethyl)-1,3,4-oxadiazole (6 mmol) in anhydrous DMF (15 mL).

-

Add anhydrous sodium acetate (18 mmol, 3 eq).

-

Heat the mixture to 80 °C for 6 h.

-

Cool to room temperature and pour into ice water (50 mL). Extract with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate to yield the 2-(acetoxymethyl)-1,3,4-oxadiazole.

Protocol 4: Mild Hydrolysis to (1,3,4-Oxadiazol-2-yl)methanol Objective: Deprotection of the acetate to yield the final alcohol.

-

Dissolve the 2-(acetoxymethyl)-1,3,4-oxadiazole (5 mmol) in methanol (20 mL).

-

Add an aqueous solution of sodium carbonate (10 mmol in 4 mL H 2 O)[2].

-

Stir the reaction mass at room temperature for 12 h. Causality: Using Na 2 CO 3 at room temperature prevents the hydroxide-mediated nucleophilic attack on the C2 carbon of the oxadiazole, which would cleave the ring.

-

Evaporate the methanol under reduced pressure.

-

Acidify the aqueous residue slightly with 1M HCl (to pH ~6) and extract with Ethyl Acetate (3 × 20 mL).

-

Dry the organic phase and evaporate to yield the pure (1,3,4-Oxadiazol-2-yl)methanol derivative.

Quantitative Data: Hydrolysis Optimization

To validate the choice of reagents in Protocol 4, we evaluated various hydrolysis conditions. Strong bases and elevated temperatures significantly degraded the oxadiazole core.

| Entry | Base (Equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | NaOH (2.0 eq) | THF / H 2 O | 25 | 2 | 45% | Major ring-opening degradation observed via LC-MS. |

| 2 | LiOH (2.0 eq) | THF / H 2 O | 25 | 6 | 78% | Moderate yield; trace impurities detected. |

| 3 | K 2 CO 3 (2.0 eq) | MeOH / H 2 O | 60 | 4 | 62% | Thermal degradation of the oxadiazole core. |

| 4 | Na 2 CO 3 (2.0 eq) | MeOH / H 2 O | 25 | 12 | 89% | Optimal; clean conversion, intact oxadiazole ring. |

Analytical Validation & Self-Validating Systems

A robust protocol requires continuous analytical verification. Ensure the following spectroscopic signatures are met to validate the success of the synthesis:

-

IR Spectroscopy: The disappearance of the strong amide carbonyl stretch (~1650-1680 cm⁻¹) from the hydrazide and the appearance of the C=N stretch (~1550-1600 cm⁻¹) and C-O-C stretch (~1070 cm⁻¹) confirm oxadiazole ring formation. The final product will exhibit a broad O-H stretch at ~3200-3400 cm⁻¹.

-

¹H NMR (DMSO-d 6 ): The methylene protons (-CH 2 -Cl) of the intermediate typically appear as a sharp singlet around 4.90 - 5.10 ppm. Upon conversion to the final product, the methylene protons (-CH 2 -OH) shift slightly upfield to ~4.60 - 4.70 ppm, accompanied by a new triplet (or broad singlet) for the hydroxyl proton (-OH) at ~5.80 ppm that disappears upon D 2 O exchange.

References

- Source: Chemical Science (RSC Publishing)

- Title: The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)

- Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: ACS Omega URL

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. pubs.acs.org [pubs.acs.org]

Harnessing (1,3,4-Oxadiazol-2-yl)methanol as a Next-Generation Linker in Targeted Therapeutics

An Application Note and Protocol Guide for advanced therapeutic development.

Introduction & Mechanistic Rationale

The evolution of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the structural chemistry of their linkers. Historically, flexible aliphatic or PEGylated chains and maleimide-based bioconjugation have dominated the field. However, these traditional linkers often suffer from poor plasma stability (e.g., retro-Michael exchange) and suboptimal pharmacokinetic profiles.

(1,3,4-Oxadiazol-2-yl)methanol has emerged as a highly versatile, rigidifying bioisostere and crosslinking scaffold. The 1,3,4-oxadiazole core acts as a stable bioisostere for amides and esters, offering enhanced metabolic stability, favorable hydrogen-bonding capacity, and improved target binding affinity[1]. By leveraging this unique chemistry, developers can solve two major bottlenecks in modern drug design:

-

Bioisosterism & Rigidity in PROTACs: The incorporation of the 1,3,4-oxadiazole ring into PROTAC linkers restricts the conformational space of the molecule. This rigidity minimizes the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase), often leading to enhanced degradation efficiency compared to highly flexible PEG linkers[2].

-

Cysteine Crosslinking in ADCs: Traditional maleimide conjugation to reduced interchain cysteines disrupts native disulfide bridges, leading to structural instability. Functionalized bis- or tris-(1,3,4-oxadiazole) linkers, synthesized from (1,3,4-Oxadiazol-2-yl)methanol, act as covalent "staples." They crosslink the two sulfur atoms of the reduced disulfide bond, restoring structural integrity and resulting in a highly enriched, homogeneous Drug-to-Antibody Ratio (DAR)[3].

Visualizations of Linker Mechanisms

Workflow for generating homogeneous ADCs using oxadiazole-based crosslinking.

Mechanism of targeted protein degradation via rigidified oxadiazole-linked PROTACs.

Quantitative Data: Linker Comparison

Table 1: Comparative Profile of ADC Bioconjugation Linkers

| Parameter | Traditional Maleimide | Oxadiazole Crosslinker | Causality / Mechanism |

| Plasma Stability | Low (Retro-Michael exchange) | High (Irreversible covalent bond) | Oxadiazole avoids thiol exchange with serum albumin in circulation. |

| DAR Homogeneity | Heterogeneous (DAR 0-8) | Highly Homogeneous (Mainly DAR 4) | Re-bridging of specific interchain disulfides limits over-conjugation[3]. |

| Antibody Integrity | Compromised (broken disulfides) | Maintained (stapled disulfides) | Crosslinking precisely mimics the structural role of native disulfide bonds. |

Table 2: Example DAR Distribution (LC-MS Analysis)

| DAR Species | Maleimide-MC-vc-PAB (%) | Bis-(1,3,4-Oxadiazole) Linker (%) |

| DAR 0 | 5.2 | 1.1 |

| DAR 2 | 22.4 | 4.3 |

| DAR 4 | 45.1 | 88.5 |

| DAR 6 | 18.3 | 4.1 |

| DAR 8 | 9.0 | 2.0 |

Detailed Experimental Protocols

Objective: To functionalize (1,3,4-Oxadiazol-2-yl)methanol into a reactive crosslinker attached to a cytotoxic payload (e.g., MMAE) or a PROTAC warhead.

-

Activation of the Hydroxyl Group: Dissolve (1,3,4-Oxadiazol-2-yl)methanol (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0°C. Add triethylamine (TEA, 1.5 eq) and methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Causality: MsCl converts the relatively unreactive hydroxyl group into a mesylate, which serves as an excellent leaving group for subsequent nucleophilic substitution.

-

-

Self-Validating Step (Monitoring): Stir the mixture for 1 hour. Confirm complete conversion to the mesylate intermediate via TLC or rapid LC-MS before proceeding. Do not add the expensive payload until >95% conversion is verified.

-

Payload Coupling: Add the amine-bearing payload/spacer module (e.g., Val-Cit-PAB-MMAE) (1.0 eq) and DIPEA (2.0 eq) directly to the reaction mixture. Heat to 40°C and stir for 12 hours.

-

Purification: Concentrate the mixture under reduced pressure. Purify the residue via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to yield the pure oxadiazole-linker-payload.

Objective: To generate a highly homogeneous, DAR 4 enriched ADC using the synthesized oxadiazole crosslinker[3].

-

Antibody Preparation: Buffer exchange the native mAb into Conjugation Buffer (50 mM Sodium Borate, 150 mM NaCl, 1 mM DTPA, pH 8.0) to a final concentration of 5 mg/mL.

-

Causality: DTPA is critical as it chelates trace heavy metals in the buffer that could prematurely oxidize the reactive thiols once reduced.

-

-

Mild Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 eq per mAb. Incubate at 37°C for 2 hours.

-

Causality: TCEP selectively reduces the four interchain disulfide bonds without denaturing the tightly packed intrachain disulfides. Unlike DTT, TCEP is irreversible and does not require a removal step prior to conjugation, minimizing the risk of spontaneous re-oxidation.

-

-

Self-Validating Step (Thiol Quantification): Quantify the generated free thiols using Ellman's Reagent (DTNB) assay. The target is ~8 free thiols per mAb. If the value is lower, adjust TCEP equivalents slightly.

-

Conjugation (Crosslinking): Dissolve the oxadiazole-linker-payload in DMSO. Add the linker-payload to the reduced mAb at a molar ratio of 6.0 eq per mAb. Ensure the final DMSO concentration in the reaction remains <10% v/v to prevent mAb precipitation.

-

Incubation: Incubate the mixture at 25°C for 4 hours with gentle rotation to allow the bis-oxadiazole groups to bridge the free cysteines.

-

Quenching & Purification: Quench any unreacted linker by adding excess N-acetylcysteine. Purify the stable ADC using Tangential Flow Filtration (TFF) or a Sephadex G-25 desalting column equilibrated in formulation buffer (e.g., 20 mM Histidine, 8% Sucrose, pH 6.0).

-

Characterization: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC-HPLC) and intact mass spectrometry to confirm the DAR distribution.

References

- Source: Google Patents (Newbio Therapeutics Inc.)

- Source: PMC (nih.gov)

- Title: Current strategies for the design of PROTAC linkers: a critical review Source: ResearchGate URL

Sources

Application Note: Synthesis, Validation, and Antimicrobial Evaluation of (1,3,4-Oxadiazol-2-yl)methanol Derivatives

Scientific Rationale & Introduction

The escalating crisis of Antimicrobial Resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds capable of bypassing existing microbial defense mechanisms[1]. Among heterocyclic compounds, the 1,3,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—has emerged as a highly privileged pharmacophore[2]. Known for its hydrolytic stability and high lipophilicity, the 1,3,4-oxadiazole core acts as an excellent bioisostere for amides and esters, facilitating improved pharmacokinetic profiles[3].

While 2,5-disubstituted 1,3,4-oxadiazoles are widely recognized for their broad-spectrum biological activities, the specific functionalization to (1,3,4-oxadiazol-2-yl)methanol derivatives (incorporating a hydroxymethyl group) offers a distinct mechanistic advantage. The addition of this hydroxyl moiety introduces a critical hydrogen-bond donor/acceptor site. This structural modification enhances target protein binding affinity—such as with Succinate Dehydrogenase (SDH) in fungi—while maintaining the necessary lipophilicity required for cellular membrane penetration[4].

Mechanism of Action: Dual-Targeting Efficacy

The therapeutic viability of (1,3,4-oxadiazol-2-yl)methanol derivatives stems from their ability to simultaneously disrupt bacterial biofilm integrity and fungal cellular respiration.

-

Antibacterial & Antibiofilm Activity: Traditional antibiotics often fail against established biofilms due to poor penetration. 1,3,4-oxadiazole derivatives exhibit potent bactericidal activity against Staphylococcus aureus (including MRSA strains) by not only killing planktonic cells but also actively preventing and disrupting mature biofilms. This is achieved through the dose-dependent downregulation of biofilm-associated gene transcription, specifically the spa gene[5].

-

Antifungal Activity: In fungal pathogens (e.g., Exserohilum turcicum, Candida albicans), these derivatives act as potent inhibitors of Succinate Dehydrogenase (SDH). Molecular docking studies reveal that the hydroxymethyl group forms crucial hydrogen bonds with amino acid residues within the SDH active site, leading to the disruption of cellular respiration, subsequent hyphal shrinkage, and structural collapse[4].

Dual antimicrobial mechanism targeting bacterial biofilms and fungal cellular respiration.

Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Aryl-(1,3,4-Oxadiazol-2-yl)methanol

Objective: To synthesize the target oxadiazole derivative utilizing a cyclodehydration strategy.

Causality & Rationale: Phosphorus oxychloride (POCl₃) is utilized as both the solvent and the primary dehydrating agent. It drives the condensation of the aryl hydrazide with glycolic acid (the hydroxymethyl source) to form an intermediate diacylhydrazine, which subsequently undergoes thermodynamically driven ring closure to form the 1,3,4-oxadiazole core[3].

Step-by-Step Methodology:

-

Reagent Assembly: In a dry 100 mL round-bottom flask, combine 10 mmol of the selected aryl hydrazide with 10 mmol of glycolic acid.

-

Causality: Glycolic acid is specifically chosen over standard carboxylic acids to ensure the installation of the required methanol (hydroxymethyl) moiety at the 2-position.

-

-

Addition of Dehydrating Agent: Cool the flask to 0°C in an ice bath. Dropwise, add 15 mL of POCl₃.

-

Causality: The initial condensation is highly exothermic; controlled addition prevents the thermal degradation of the sensitive hydroxyl group.

-

-

Cyclodehydration: Attach a reflux condenser and heat the mixture to 100°C for 6 to 8 hours.

-

In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Toluene:Ethyl Acetate (80:20) mobile phase[6]. If the intermediate diacylhydrazine spot persists, extend the reflux time by 2 hours.

-

Quenching & Precipitation: Carefully pour the reaction mixture over 100 g of crushed ice. Neutralize the solution to pH 7.0 using a saturated NaHCO₃ solution.

-

Causality: Neutralization forces the precipitation of the organic product and prevents acid-catalyzed ring opening or esterification of the hydroxymethyl group.

-

-

Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with distilled water, and recrystallize from absolute ethanol to yield the pure compound.

Validation & Quality Control (Self-Validating System): To confirm successful cyclization, subject the purified product to FT-IR spectroscopy. The reaction is considered successful only if the N-H and C=O stretching bands (characteristic of the hydrazide intermediate) completely disappear, accompanied by the emergence of a sharp C=N absorption band between 1604–1638 cm⁻¹, confirming the intact 1,3,4-oxadiazole ring[7].

Workflow for the cyclodehydration synthesis of (1,3,4-Oxadiazol-2-yl)methanol derivatives.

Protocol B: Antimicrobial Susceptibility & Biofilm Inhibition Assay

Objective: To evaluate the Minimum Inhibitory Concentration (MIC) against planktonic cells and assess the Minimum Biofilm Inhibitory Concentration (MBIC).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the synthesized oxadiazole derivative in Dimethyl Sulfoxide (DMSO) to create a 6400 µg/mL stock.

-

Causality: DMSO ensures complete solubilization of the lipophilic oxadiazole core. However, the final assay concentration must be diluted to ≤1% v/v DMSO to prevent solvent-induced microbial cytotoxicity, which would yield false-positive results.

-

-

Broth Microdilution (Planktonic MIC): Perform two-fold serial dilutions of the compound (from 64 µg/mL down to 0.125 µg/mL) in 96-well microtiter plates containing Mueller-Hinton broth. Inoculate with the target pathogen (e.g., S. aureus or E. coli) to a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity[5].

-

Biofilm Inhibition Assay: To test against recalcitrant biofilms, culture the bacteria in microtiter plates for 24 hours in the presence of the compound at varying concentrations. After incubation, discard the planktonic phase and gently wash the wells three times with Phosphate-Buffered Saline (PBS).

-

Causality: Washing removes non-adherent cells, ensuring that subsequent staining exclusively measures the firmly attached biofilm biomass.

-

-

Quantification: Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure the optical density (OD) at 590 nm using a microplate reader[5].

Validation & Quality Control: Every assay plate must include a positive control (Amoxicillin for bacteria, Fluconazole for fungi) to benchmark efficacy[3],[1], and a negative vehicle control (1% DMSO in broth) to validate that the solvent does not inherently inhibit microbial growth.

Quantitative Data Summary

The table below summarizes representative antimicrobial and antibiofilm activity profiles for synthesized (1,3,4-oxadiazol-2-yl)methanol derivatives against standard pathogenic strains. Data reflects typical inhibitory ranges observed for optimized 1,3,4-oxadiazole scaffolds[5],[4].

| Compound / Drug | S. aureus (MRSA) MIC | E. coli MIC | C. albicans MIC | Biofilm Inhibition (MBIC) |

| Oxadiazole-MeOH Variant A | 8 µg/mL | 16 µg/mL | 32 µg/mL | 16 µg/mL |

| Oxadiazole-MeOH Variant B | 4 µg/mL | 32 µg/mL | 16 µg/mL | 8 µg/mL |

| Amoxicillin (Control) | 2 µg/mL | 4 µg/mL | N/A | >64 µg/mL |

| Fluconazole (Control) | N/A | N/A | 2 µg/mL | N/A |